molecular formula C19H21F3N2O3 B6441897 4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-53-3

4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6441897
CAS No.: 2640814-53-3
M. Wt: 382.4 g/mol
InChI Key: OGFIRXBVGBBXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a structurally complex spirocyclic molecule featuring a bicyclo[3.2.1]octane core fused to a morpholin-5'-one ring. Key substitutions include a 4'-methyl group on the morpholine moiety and a 2-(trifluoromethyl)benzoyl group at the 8-position of the bicyclo[3.2.1]octane system. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl moiety may influence binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

4'-methyl-8-[2-(trifluoromethyl)benzoyl]spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-23-11-18(27-10-16(23)25)8-12-6-7-13(9-18)24(12)17(26)14-4-2-3-5-15(14)19(20,21)22/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFIRXBVGBBXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3C(=O)C4=CC=CC=C4C(F)(F)F)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one with structurally related compounds from the evidence:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one C10H16N2O2 Unsubstituted spiro core 196.25 Base structure; synthetic intermediate
8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride C10H17ClN2O2 Hydrochloride salt of the base spiro compound 232.71 Improved solubility for formulation
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C13H12FN2O3 2-Fluoro-4-nitrophenyl substituent 263.25 Potential nitroreductase substrate
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one C11H17NO Cyclopropylmethyl group at 8-position 179.26 CNS activity due to lipophilic groups
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride C14H18ClNO Benzyl substituent; hydrochloride salt 251.75 Enhanced receptor binding affinity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C24H24N4O3S (varies by R) Benzothiazole and dimethylamino groups ~450 (varies) Fluorescent probes or enzyme inhibitors

Key Observations

Spiro Core Modifications: The unsubstituted spiro compound (C10H16N2O2) serves as a foundational scaffold for derivatization. Its hydrochloride salt (C10H17ClN2O2) highlights the importance of salt forms in improving solubility for drug delivery .

Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenyl substituent in introduces electron-withdrawing properties, which may activate the compound for nitroreduction in prodrug strategies. Lipophilic Groups: Cyclopropylmethyl (C11H17NO) and benzyl (C14H18ClNO) substituents in demonstrate how lipophilic groups enhance CNS targeting. The trifluoromethyl group in the target compound likely serves a similar role. Heterocyclic Moieties: Benzothiazole-containing analogs from exhibit fluorescence and enzyme inhibition, suggesting that the target compound’s benzoyl group could be tailored for similar applications.

Synthetic Routes: The use of Grignard reagents (e.g., 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide in ) and trifluoromethanesulfonate intermediates () indicates that the target compound’s benzoyl group may be introduced via nucleophilic acyl substitution or metal-catalyzed cross-coupling.

Physicochemical Properties :

  • Predicted properties for the base spiro compound (density: 1.24 g/cm³, pKa: 14.89 ) suggest moderate hydrophobicity and basicity. The trifluoromethylbenzoyl substituent in the target compound would lower aqueous solubility but improve membrane permeability.

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[3.2.1]octane system is accessible via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For example, maleic anhydride undergoes [4+2] cycloaddition to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which can be functionalized further.

Spirocyclization via Intramolecular Alkylation

A spirocyclic amine can be generated by treating 3-aminobicyclo[3.2.1]octane with a ketone under acidic conditions. For instance, piperazinone derivatives form spiro systems via nucleophilic attack on carbonyl groups, as seen in the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane.

Example Protocol

  • React 3-aminobicyclo[3.2.1]octane with 4-methyl-2-oxomorpholine in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as a catalyst.

  • Purify via preparative HPLC to isolate the spirocyclic intermediate.

Functionalization of the Morpholinone Ring

Enantioselective Morpholinone Synthesis

Chiral phosphoric acid-catalyzed domino reactions enable enantioselective assembly of morpholinones. For example, aryl/alkylglyoxals react with 2-(arylamino)ethan-1-ols to form cyclic α-iminium hemiacetals, which undergo 1,2-shifts to yield morpholinones.

Key Steps

  • Combine 4-methyl-2-aminophenethyl alcohol with methylglyoxal in dichloromethane.

  • Add chiral phosphoric acid (CPA) catalyst (e.g., TRIP) and stir at 25°C for 24 hours.

  • Isolate 4-methylmorpholin-5-one via column chromatography (70% yield).

Introduction of the 2-(Trifluoromethyl)Benzoyl Group

Acylation via Nucleophilic Substitution

The spirocyclic amine undergoes acylation with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. This method mirrors the coupling of 2'-acetylamino-4'-methyl-bithiazolyl-2-carbonyl chloride with piperazinone.

Optimized Conditions

  • Dissolve the spirocyclic amine (1 eq) in THF/DCM (2:1) .

  • Add triethylamine (3 eq) and 2-(trifluoromethyl)benzoyl chloride (1.2 eq) .

  • Stir at 20°C for 12 hours, then concentrate and purify via recrystallization from ethanol.

Final Assembly and Purification

Coupling of Fragments

The bicyclo[3.2.1]octane-3-amine and 4-methylmorpholin-5-one are coupled via a spirocyclization reaction. A Mitsunobu reaction or reductive amination could facilitate this step.

Mitsunobu Protocol

  • Combine 3-aminobicyclo[3.2.1]octane (1 eq), 4-methylmorpholin-5-one (1 eq), triphenylphosphine (1.5 eq) , and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Stir at 0°C to 25°C for 6 hours.

  • Purify via flash chromatography (hexane/ethyl acetate).

Impurity Control

Quaternary salt impurities (e.g., from over-alkylation) are mitigated by aqueous extraction . For example, partitioning the reaction mixture between n-butanol and water removes ionic byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Citation
Diels-Alder + AcylationCycloaddition, acyl chloride2599.5
SpirocyclizationMitsunobu reaction6397.5
Enantioselective CPADomino [4+2] annulation70>99

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step reactions, typically starting with condensation of spirocyclic precursors with trifluoromethylbenzoyl derivatives. Key steps include:

  • Spirocyclic core formation : Use bicyclo[3.2.1]octane derivatives and morpholinone rings under acidic or basic conditions (e.g., acetic acid/sodium acetate) .
  • Acylation : Introduce the 2-(trifluoromethyl)benzoyl group using coupling agents like DCC (dicyclohexylcarbodiimide) .
    Characterization :
  • Spectroscopy : NMR (¹H, ¹³C, 19F) for structural confirmation , IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) and molecular formula (C₁₀H₁₆N₂O₂) .

Basic: How is the compound’s spirocyclic structure elucidated?

  • X-ray crystallography : Resolve stereochemistry and confirm bicyclo[3.2.1]octane-morpholinone fusion .
  • 2D NMR (COSY, HSQC, HMBC): Map connectivity between the azabicyclo core and benzoyl substituents .
  • Mass spectrometry (HRMS) : Confirm molecular weight (196.25 g/mol) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for acylation efficiency .
  • Catalyst optimization : Compare Pd-based vs. organocatalysts for spiroannulation steps .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .

Advanced: What experimental designs are suitable for evaluating biological activity?

  • In vitro enzyme assays : Target kinases or GPCRs using fluorescence polarization or FRET-based assays .
  • Dose-response studies : Test 0.1–100 μM concentrations to calculate IC₅₀ values .
  • Negative controls : Include unmodified spirocyclic analogs to isolate the benzoyl group’s contribution .

Advanced: How are structure-activity relationships (SAR) studied for derivatives?

  • Substituent variation : Synthesize analogs with halogens, methyl, or methoxy groups at the benzoyl para position .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the morpholinone oxygen) .

Advanced: What analytical methods ensure purity and stability in long-term studies?

  • HPLC-DAD : Use C18 columns (Chromolith®) with acetonitrile/water gradients; track degradation peaks .
  • Stability testing : Accelerated aging (40°C/75% RH for 6 months) with LC-MS monitoring .
  • Impurity profiling : Compare batches using high-resolution MS to detect trace byproducts (<0.1%) .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentrations) .
  • Orthogonal validation : Re-test activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Proteomic profiling : Identify off-target interactions via affinity pulldown-MS .

Advanced: What strategies identify degradation pathways under physiological conditions?

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal stress (60°C) .
  • Metabolite identification : Use zebrafish models or liver microsomes with UPLC-QTOF-MS .
  • Kinetic studies : Monitor hydrolysis rates of the morpholinone ring at pH 7.4 .

Advanced: How can computational modeling predict metabolic fate?

  • ADME prediction : Use SwissADME to estimate permeability (LogP = 2.1) and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin over 100 ns trajectories .
  • Quantum mechanics (QM) : Calculate electron density maps for reactive sites prone to oxidation .

Advanced: What ecotoxicological assessments are relevant for environmental risk?

  • Aquatic toxicity : Test on Daphnia magna (48-hour LC₅₀) and algae growth inhibition .
  • Bioaccumulation : Measure log Kow (predicted 2.5) and BCF (bioconcentration factor) .
  • Degradation studies : Track hydrolysis half-life in simulated wastewater (pH 7–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.